![molecular formula C5H7N3 B2439840 6,7-ジヒドロ-5H-ピロロ[1,2-b][1,2,4]トリアゾール CAS No. 1956327-30-2](/img/structure/B2439840.png)
6,7-ジヒドロ-5H-ピロロ[1,2-b][1,2,4]トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazole ring. It has been studied for its potential as a necroptosis inhibitor, which could have implications in treating various inflammatory diseases, neurodegenerative diseases, and cancers .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a necroptosis inhibitor, which could be useful in studying cell death mechanisms.
作用機序
Target of Action
The primary target of the compound 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole affects the necroptosis pathway. Necroptosis is a form of cell death that is typically associated with inflammatory diseases, neurodegenerative diseases, and cancers. By inhibiting RIPK1, 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole can potentially mitigate these conditions .
Pharmacokinetics
The pharmacokinetic properties of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In vivo studies have been performed to determine the oral exposure of this compound . .
Result of Action
The result of the action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1, leading to potential therapeutic effects in necroptosis-related conditions.
生化学分析
Biochemical Properties
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole has been reported to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The compound has shown potent anti-necroptotic activity in both human and mouse cellular assays . Necroptosis is a form of programmed cell death, and the inhibition of this process can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction results in the inhibition of RIPK1, leading to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole in laboratory settings are limited, the compound’s potent anti-necroptotic activity suggests that it may have long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole typically involves multiple steps, including cyclization reactions. One common method involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under acidic or basic conditions to form the triazole ring. The pyrrole ring can be introduced through cyclization reactions involving suitable precursors .
Industrial Production Methods
While specific industrial production methods for 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反応の分析
Types of Reactions
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyrrole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a fused ring system with a pyrrole ring and have shown various biological activities, including antimicrobial and kinase inhibitory properties.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is unique due to its specific interaction with RIPK1, making it a potent necroptosis inhibitor. This specificity and potency distinguish it from other similar compounds, which may have broader or different biological activities .
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGVAHRHJQVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
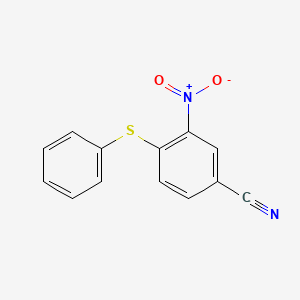
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2439760.png)
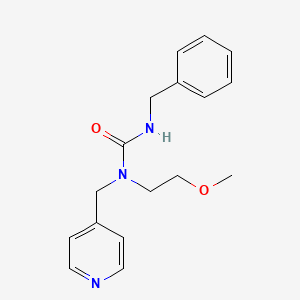
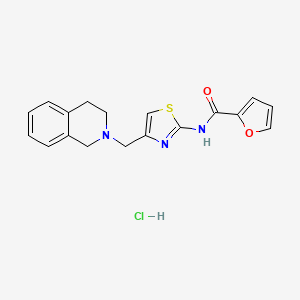
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
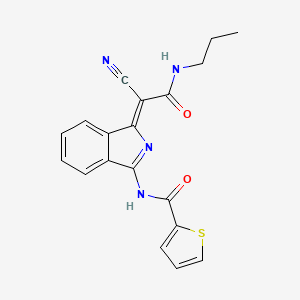
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)
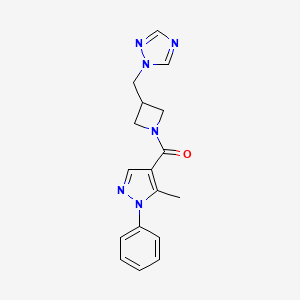
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)
